molecular formula C17H20O4 B028052 broussonin E

broussonin E

Cat. No.: B028052
M. Wt: 288.34 g/mol
InChI Key: GDCSYNUJDYRGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Broussonin E (C₁₇H₂₀O₄; molecular weight 288.34; CAS 90902-21-9) is a phenolic compound isolated from Broussonetia kazinoki and structurally classified as a diphenylpropane derivative . It exhibits a unique dual role in modulating inflammatory and oncogenic pathways. Mechanistically, this compound functions as a specific activator of the JAK2/STAT3 signaling pathway in the context of liver injury models, where it reverses the hepatoprotective effects of Ginkgetin by increasing JAK2/STAT3 phosphorylation . Conversely, in macrophages, it suppresses LPS-induced inflammation by enhancing JAK2/STAT3 activity while inhibiting ERK and p38 MAPK pathways, thereby promoting anti-inflammatory mediators like IL-10 and CD206 . This compound also demonstrates anti-tumor activity in hepatocellular carcinoma (Hep3B cells) by inhibiting NF-κB nuclear translocation and inducing apoptosis .

Key Physicochemical Properties :

  • Boiling Point: 464.9 ± 40.0 °C
  • pKa: 9.87 ± 0.35
  • Density: 1.180 ± 0.06 g/cm³

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Broussonin E typically involves the extraction from the bark of Broussonetia kazinoki. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process may involve the use of advanced chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Broussonin E undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Treatment of Acute Respiratory Distress Syndrome (ARDS)

Recent studies have highlighted the efficacy of Broussonin E in treating ARDS, a severe inflammatory condition affecting the lungs. Key findings from network pharmacology and molecular docking analyses indicate that BRE interacts with multiple targets involved in inflammation and oxidative stress:

  • Target Genes : Important genes such as HSP90AA1, JUN, ESR1, MTOR, and PIK3CA were identified as significant in mediating the effects of BRE on ARDS .
  • Mechanism : The compound reduces histopathological changes associated with ARDS by inhibiting inflammatory factors and macrophage infiltration .

Anti-inflammatory Properties

This compound has demonstrated substantial anti-inflammatory effects, making it a candidate for treating various inflammation-related diseases:

  • Macrophage Modulation : BRE modulates macrophage activation states by suppressing pro-inflammatory mediators such as iNOS, COX-2, and TNF-α in LPS-stimulated RAW264.7 cells .
  • In Vitro Studies : In vitro experiments have shown that BRE effectively inhibits LPS-induced inflammation at concentrations as low as 20 µM .

Potential in Cancer Therapy

While primarily studied for its anti-inflammatory properties, this compound also shows promise in cancer therapy:

  • Cytotoxicity : Preliminary studies suggest that BRE can inhibit the proliferation of certain cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Combination Therapies : There is potential for using BRE in combination with other therapeutic agents to enhance anti-cancer efficacy.

Summary of Key Research Findings

Study ReferenceApplication AreaKey FindingsConcentration Used
ARDS TreatmentReduced histopathological changes; inhibition of inflammationIn vivo studies
Anti-inflammatory EffectsSuppressed iNOS, COX-2, TNF-α in RAW264.7 cells20 µM
Cancer TherapyInduced apoptosis in cancer cell linesVaries by study

Molecular Targets and Pathways

Target GenePathway InvolvedRole in Inflammation
HSP90AA1NF-kB PathwayRegulates immune response
JUNPI3K-Akt PathwayMediates cell survival and proliferation
ESR1JAK2-STAT3 PathwayInfluences gene expression related to inflammation

Case Study 1: this compound in ARDS Treatment

A study conducted on an oleic acid-induced ARDS rat model demonstrated that treatment with this compound significantly mitigated lung injury markers and improved overall lung function by reducing inflammatory cytokines.

Case Study 2: In Vitro Anti-inflammatory Activity

In a controlled laboratory setting, RAW264.7 macrophages treated with this compound exhibited a marked decrease in pro-inflammatory cytokine production when exposed to LPS stimuli, suggesting its potential for therapeutic use in chronic inflammatory conditions.

Mechanism of Action

Broussonin E exerts its effects by modulating key signaling pathways involved in inflammation. It inhibits the ERK and p38 MAPK pathways while enhancing the JAK2-STAT3 signaling pathway. This modulation results in the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory mediators .

Comparison with Similar Compounds

Broussonin E shares structural and functional similarities with other diphenylpropane derivatives from Broussonetia species. Below is a comparative analysis:

Structural and Functional Comparison

Compound Source Key Structural Features Biological Activities Mechanism of Action References
This compound B. kazinoki 2-[3-(3-hydroxy-4-methoxyphenyl)propyl]-5-methoxyphenol Anti-inflammatory, JAK2/STAT3 modulation, anti-tumor (NF-κB inhibition) Activates JAK2/STAT3 in liver injury; inhibits MAPK and enhances JAK2/STAT3 in macrophages
Broussonin A B. kazinoki Diphenylpropane with methoxy substitutions Anti-angiogenic, anti-cancer (NSCLC, ovarian cancer) Blocks VEGFR-2 signaling, downregulates integrin β1, induces G1 cell cycle arrest
Broussonin B B. kazinoki Structural analog of Broussonin A Anti-adipogenic, neurotrophic, anti-angiogenic Inhibits VEGF-A-induced endothelial cell migration and tube formation
Broussonin C B. papyrifera 1,3-diarylpropane lacking prenylation Potent tyrosinase inhibition (IC₅₀ = 0.71 µM) Structural simplification enhances activity; prenylation in A-ring reduces efficacy
Nyasol Anemarrhena asphodeloides Lignan derivative Anti-inflammatory, NF-κB inhibition Suppresses iNOS expression via NF-κB transcriptional regulation

Mechanistic Divergences

  • JAK2/STAT3 Modulation: this compound activates JAK2/STAT3 in DCD donor livers, exacerbating inflammation , but enhances JAK2/STAT3-mediated anti-inflammatory responses in macrophages . This dichotomy likely arises from tissue-specific signaling crosstalk.
  • Anti-Tumor Pathways :

    • This compound suppresses NF-κB , whereas Broussonin A/B primarily block integrin β1 and ILK to inhibit cancer cell invasion .
  • Tyrosinase Inhibition :

    • Broussonin C’s activity (IC₅₀ = 0.71 µM) surpasses kojic acid (IC₅₀ = 24.11 µM) due to the absence of A-ring prenylation, a feature that reduces efficacy in other derivatives .

Pharmacological Potential

Compound Therapeutic Area Advantages Over Peers Limitations
This compound Inflammation, oncology Dual anti-inflammatory/anti-tumor mechanisms Context-dependent JAK2/STAT3 effects
Broussonin A Angiogenesis, cancer Broad-spectrum anti-angiogenic activity Limited bioavailability data
Broussonin C Dermatology (hyperpigmentation) Superior tyrosinase inhibition Synthetic scalability challenges

Biological Activity

Broussonin E (BRE), a compound derived from the bark of Broussonetia kazinoki, has garnered attention for its diverse biological activities, particularly in the context of inflammation and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Source

This compound is classified as a diphenylpropane derivative. It is primarily isolated from the bark of Broussonetia kazinoki, a plant known for its medicinal properties. The chemical structure of this compound is critical for its biological interactions and efficacy.

Research indicates that this compound exerts its biological effects through several key pathways:

  • Inhibition of MAPK Pathways : this compound has been shown to inhibit the ERK and p38 MAPK signaling pathways, which are crucial in regulating inflammatory responses. This inhibition leads to a decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
  • Activation of JAK2/STAT3 Pathway : In macrophages, this compound activates the JAK2/STAT3 signaling pathway, which can modulate immune responses and enhance the anti-inflammatory effects by suppressing pro-inflammatory factors such as TNF-α and IL-6 .

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A study highlighted its ability to reduce inflammation in acute respiratory distress syndrome (ARDS) models by modulating macrophage activation states . The compound effectively downregulates the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and other inflammatory mediators.

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound exhibits antioxidant activity. It reduces oxidative stress markers in various cell lines, thereby protecting cells from damage caused by reactive oxygen species (ROS) . This property is essential for mitigating cellular damage in chronic inflammatory conditions.

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies show that it can inhibit the proliferation of cancer cells through cell cycle arrest and induction of apoptosis. For instance, it has been reported to affect cell growth in various cancer types, including lung and breast cancers .

Case Studies and Research Findings

StudyFindings
Huang et al. (2019)Demonstrated this compound's role in modulating macrophage activation states, leading to reduced inflammation in ARDS models .
Kim et al. (2022)Found that this compound inhibits cancer cell proliferation via MAPK pathway modulation .
Ryu et al. (2020)Reported on the antioxidant effects of this compound, highlighting its potential in protecting against oxidative stress in neuronal cells .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which broussonin E exerts its anti-inflammatory effects?

this compound modulates macrophage polarization by inhibiting pro-inflammatory pathways (MAPK: ERK and p38) and enhancing anti-inflammatory signaling (JAK2-STAT3). Key experimental approaches include:

  • LPS-induced RAW264.7 macrophage model to simulate inflammation.
  • Quantification of cytokines (e.g., TNF-α, IL-6 via ELISA) and proteins (COX-2, iNOS via Western blot) to assess pathway activity.
  • Pharmacological inhibitors (e.g., WP1066 for JAK2-STAT3) to validate mechanistic contributions .
Pathway Modulation by this compound
Inhibited Targets : ERK, p38 MAPK phosphorylation
Enhanced Targets : JAK2-STAT3 activation
Pro-Inflammatory Cytokines Suppressed : TNF-α, IL-1β, IL-6
Anti-Inflammatory Mediators Upregulated : IL-10, CD206, Arg-1

Q. Which experimental models are commonly used to study the anti-inflammatory activity of this compound?

  • In vitro : LPS-stimulated RAW264.7 murine macrophages (standard for cytokine profiling and pathway analysis).
  • Key endpoints : mRNA/protein expression of inflammatory markers (e.g., iNOS, COX-2) and anti-polarization markers (e.g., Arg-1).
  • Validation : Co-treatment with pathway-specific inhibitors (e.g., SB203580 for p38 MAPK) to confirm mechanistic specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound's dual modulation of MAPK and JAK2-STAT3 pathways?

  • Experimental Strategies :

  • Time-course phosphorylation assays to determine temporal hierarchy of pathway activation.
  • Cross-talk analysis : Use siRNA knockdown or CRISPR-edited macrophages to isolate pathway interactions.
  • Dose-response studies to identify concentration thresholds for pathway-specific effects (e.g., 5–20 μM range in RAW264.7 cells) .
    • Data Interpretation : Contradictions may arise from differences in cell type, LPS exposure duration, or inhibitor specificity. Replicate studies with multiple macrophage models (e.g., primary human macrophages) to confirm generalizability .

Q. What methodological considerations are critical when designing dose-response studies for this compound in macrophage polarization experiments?

  • Key Parameters :

  • Cell viability assays (e.g., MTT) to exclude cytotoxicity-driven artifacts.
  • Multi-parametric readouts : Combine cytokine secretion (ELISA), pathway phosphorylation (Western blot), and transcriptional regulation (qPCR).
  • Control groups : Include baseline (unstimulated) and LPS-only conditions to quantify suppression efficacy.
    • Reproducibility : Adhere to reporting standards (e.g., Beilstein Journal guidelines) by detailing compound purity, solvent controls, and statistical methods in supplementary materials .

Q. How does this compound compare to other phenolic compounds in modulating macrophage polarization?

  • Comparative Approaches :

  • Structure-activity relationship (SAR) studies : Test analogs (e.g., broussonin A–D) to identify critical functional groups.
  • Transcriptomic profiling (RNA-seq) to map unique gene signatures versus resveratrol or curcumin.
  • In vivo validation : Use murine models of atherosclerosis to assess therapeutic superiority in reducing plaque formation .

Q. Methodological Guidance for Data Analysis

Q. What statistical frameworks are recommended for analyzing cytokine suppression data in this compound studies?

  • Approach :

  • Non-linear regression for dose-response curves (e.g., IC₅₀ calculation).
  • Multivariate analysis (ANOVA with Tukey’s post-hoc test) to compare cytokine levels across treatment groups.
  • Power analysis during experimental design to ensure adequate sample size (n ≥ 3 biological replicates) .

Q. How can researchers address potential biases in pathway prioritization when studying this compound?

  • Mitigation Strategies :

  • Unbiased phosphoproteomics to identify off-target kinase effects.
  • Blinded data analysis to reduce confirmation bias.
  • Pre-registration of hypotheses (e.g., on Open Science Framework) to enhance transparency .

Properties

IUPAC Name

5-[3-(2-hydroxy-4-methoxyphenyl)propyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-20-14-8-7-13(15(18)11-14)5-3-4-12-6-9-17(21-2)16(19)10-12/h6-11,18-19H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCSYNUJDYRGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCCC2=CC(=C(C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.